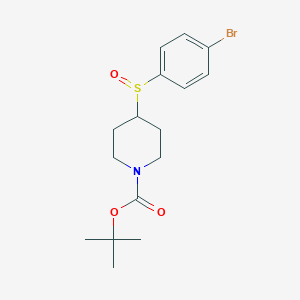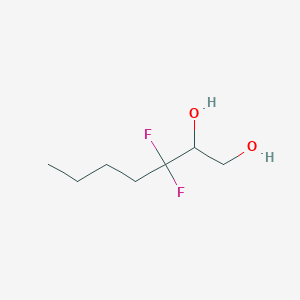
2-Chloro-4-thiophen-2-yl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-thiophen-2-yl-1,3,5-triazine is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chlorine atom and a thiophene ring attached to the triazine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-thiophen-2-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with thiophene derivatives. One common method involves the reaction of cyanuric chloride with thiophene-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-thiophen-2-yl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4-thiophen-2-yl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, pigments, and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-thiophen-2-yl-1,3,5-triazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor sites, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2-Chloro-4-(3-phenyl)-1,3,5-triazine
Uniqueness
2-Chloro-4-thiophen-2-yl-1,3,5-triazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential for various applications compared to other triazine derivatives[5][5].
Propiedades
Fórmula molecular |
C7H4ClN3S |
|---|---|
Peso molecular |
197.65 g/mol |
Nombre IUPAC |
2-chloro-4-thiophen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-4-9-6(11-7)5-2-1-3-12-5/h1-4H |
Clave InChI |
LXNASGWYHICXEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)




![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)

![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)



![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
